molecular formula C15H14BrNO3S B14717562 ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate CAS No. 22158-99-2

ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate

Katalognummer: B14717562
CAS-Nummer: 22158-99-2
Molekulargewicht: 368.2 g/mol
InChI-Schlüssel: SDFAJVSJVAGLST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is an organic compound that features a sulfonyl group attached to a bromophenyl ring and a benzenecarboximidate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate typically involves the reaction of 4-bromobenzenesulfonyl chloride with ethyl benzenecarboximidate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom on the phenyl ring can be replaced by other nucleophiles.

    Oxidation and reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Nucleophilic substitution: Various substituted phenyl derivatives.

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: Carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, while the bromophenyl ring can participate in π-π stacking interactions with aromatic residues .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-bromophenyl)sulfonylbenzenecarboximidate: Lacks the ethyl group, which may affect its reactivity and solubility.

    Ethyl N-(4-chlorophenyl)sulfonylbenzenecarboximidate: Contains a chlorine atom instead of bromine, which can influence its electronic properties and reactivity.

    Ethyl N-(4-bromophenyl)sulfonylbenzenecarboxylate:

Uniqueness

Ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate is unique due to the presence of both the sulfonyl and imidate groups, which provide distinct reactivity patterns and potential for diverse applications in various fields of research .

Eigenschaften

CAS-Nummer

22158-99-2

Molekularformel

C15H14BrNO3S

Molekulargewicht

368.2 g/mol

IUPAC-Name

ethyl N-(4-bromophenyl)sulfonylbenzenecarboximidate

InChI

InChI=1S/C15H14BrNO3S/c1-2-20-15(12-6-4-3-5-7-12)17-21(18,19)14-10-8-13(16)9-11-14/h3-11H,2H2,1H3

InChI-Schlüssel

SDFAJVSJVAGLST-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=NS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.